

Application Notes: Bicyclo[3.3.1]nonane Ligands in Asymmetric Catalysis

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Compound of Interest

Compound Name: Dicyclonon

Cat. No.: B1670490

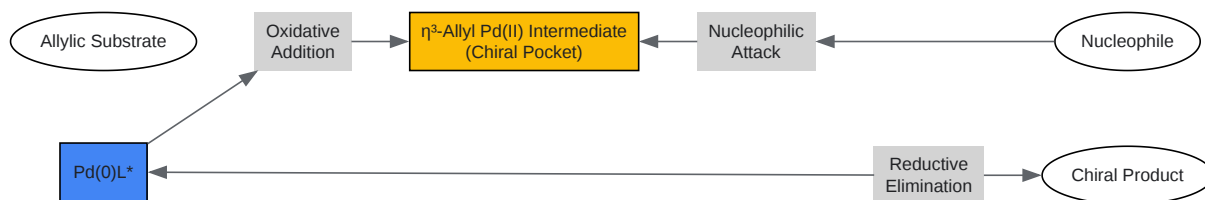
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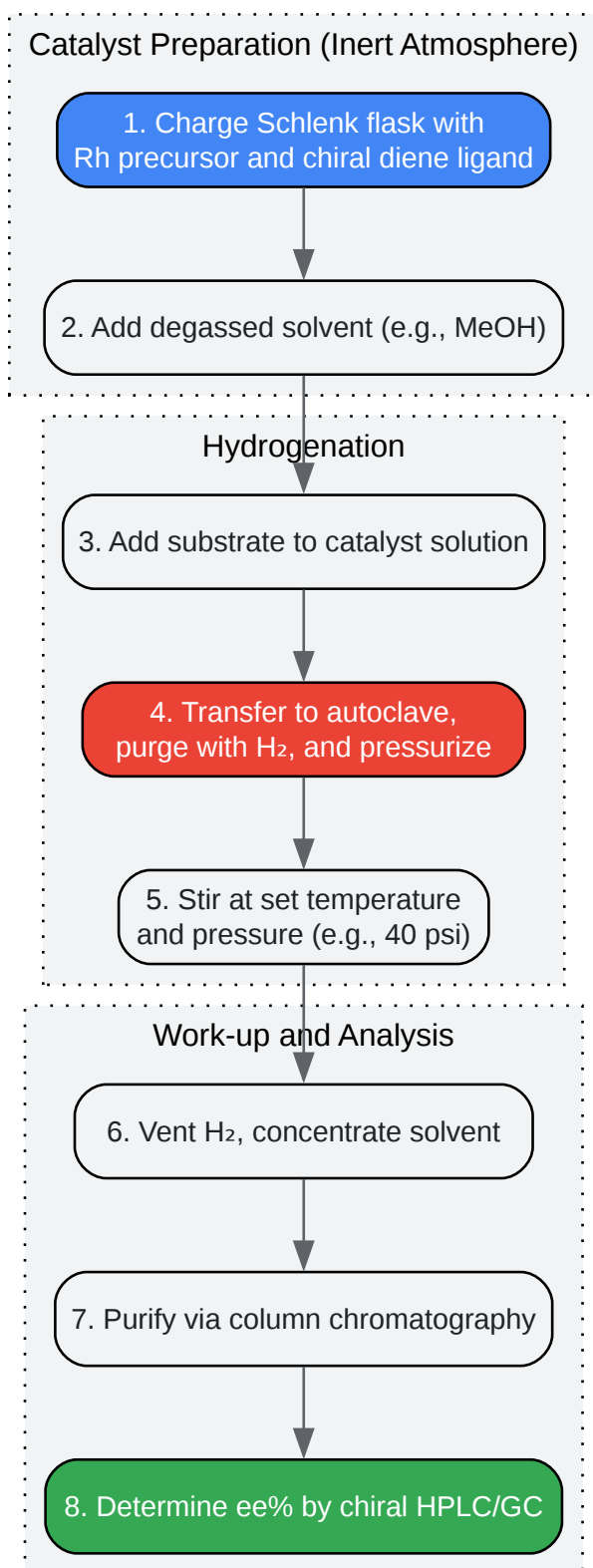
For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.3.1]nonane framework offers a rigid and sterically defined scaffold that is highly advantageous for the design of chiral ligands in asymmetric catalysis. Its well-defined three-dimensional structure allows for effective transfer of chirality from the ligand to the catalytic center, enabling high levels of stereocontrol in a variety of important chemical transformations. Many derivatives of bicyclo[3.3.1]nonane are attractive to researchers for use in asymmetric catalysis.^[1] This document provides detailed application notes and protocols for the use of several classes of bicyclo[3.3.1]nonane-based ligands in key asymmetric reactions.

Application Note 1: 9-Phosphabicyclo[3.3.1]nonane (9-PBN) Derivatives in Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Derivatives of 9-Phosphabicyclo[3.3.1]nonane (also known as phobane) are bulky, electron-rich monodentate phosphine ligands that have demonstrated high efficacy in palladium-catalyzed reactions.^{[2][3]} Chiral versions, such as 2,6-dimethyl-9-phenyl-9-phosphabicyclo[3.3.1]nonane, are particularly effective in asymmetric allylic alkylation (AAA), a cornerstone reaction for C-C bond formation in the synthesis of complex chiral molecules.^[1] These ligands promote high enantioselectivity by creating a well-defined chiral pocket around the palladium center, which dictates the facial selectivity of the nucleophilic attack on the η^3 -allyl palladium intermediate.^[1]





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References

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